Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]-
Overview
Description
Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]- is an organosulfur compound with the molecular formula C8H9ClO4S2. This compound is a derivative of benzenesulfonyl chloride, which is widely used in organic synthesis. It is a colorless to pale yellow liquid that is soluble in organic solvents but reacts with water.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of Benzenesulfonic Acid: The compound can be synthesized by the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride or thionyl chloride.
Reaction with Chlorosulfonic Acid: Another method involves the reaction of benzene with chlorosulfonic acid.
Industrial Production Methods:
Phosphorus Oxychloride Method: This method involves the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride.
Chlorosulfonic Acid Method: This method involves the reaction of benzene with chlorosulfonic acid.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]- undergoes substitution reactions with amines to form sulfonamides.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Amines: Used in substitution reactions to form sulfonamides.
Grignard Reagents: Reacts with Grignard reagents to form oxindoles from N-unsubstituted indoles.
Major Products Formed:
Sulfonamides: Formed from substitution reactions with amines.
Oxindoles: Formed from reactions with Grignard reagents.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]- exerts its effects through electrophilic substitution reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is utilized in the synthesis of sulfonamides and sulfonate esters .
Comparison with Similar Compounds
- **Methanesulfon
Toluene-4-sulfonyl chloride: Often preferred due to its solid state at room temperature, making it easier to handle.
Properties
IUPAC Name |
2-(methylsulfonylmethyl)benzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S2/c1-14(10,11)6-7-4-2-3-5-8(7)15(9,12)13/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHHRONYRJYSGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=CC=C1S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401230717 | |
Record name | 2-[(Methylsulfonyl)methyl]benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401230717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103008-53-3 | |
Record name | 2-[(Methylsulfonyl)methyl]benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103008-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Methylsulfonyl)methyl]benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401230717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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